![molecular formula C19H20N2O4S B2368787 4-methoxy-3-methyl-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide CAS No. 898454-58-5](/img/structure/B2368787.png)
4-methoxy-3-methyl-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide
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Overview
Description
The compound “4-methoxy-3-methyl-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, melting point, boiling point, solubility, and stability. Unfortunately, the specific physical and chemical properties of this compound are not available in the literature .Scientific Research Applications
Corrosion Inhibition
Quinoline and its derivatives, including 4-methoxy-3-methyl-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide, have been recognized for their anticorrosive properties. These derivatives effectively adsorb and form stable chelating complexes with metallic surfaces, offering protection against metallic corrosion. The presence of polar substituents like methoxy in these derivatives contributes to their high electron density, enhancing their effectiveness as anticorrosive agents. Quinoline-based compounds have been extensively used as corrosion inhibitors, especially in industrial settings (Verma, Quraishi, & Ebenso, 2020).
Medicinal Chemistry and Drug Development
The compound is part of the quinoline family, a critical scaffold in medicinal chemistry due to its broad spectrum of bioactivity. Quinoline and its functionalized derivatives have been central to drug design, showing promising therapeutic potentials. Recent advances highlight the synthesis of bioactive quinolines through various synthetic approaches. These compounds have shown significant efficacies in medicinal research and other vital human endeavors. Quinoline and its derivatives are promising pharmacophores with considerable benefits in medicinal chemistry, paving the way for novel drug development (Ajani, Iyaye, & Ademosun, 2022).
Mechanism of Action
Target of Action
It is known that compounds with similar structures, such as 4-hydroxy-2-quinolones, have shown interesting pharmaceutical and biological activities . They have been valuable in drug research and development .
Mode of Action
It is known that similar compounds interact with their targets and cause changes that result in their biological activities .
Biochemical Pathways
It is known that similar compounds, such as indole derivatives, play a significant role in cell biology . They have been used as biologically active compounds for the treatment of various disorders in the human body .
Pharmacokinetics
The molecular weight of the compound is 37244, which could potentially influence its bioavailability.
Result of Action
It is known that similar compounds, such as indole derivatives, show various biologically vital properties .
Action Environment
It is known that similar compounds, such as indole derivatives, have attracted increasing attention in recent years due to their diverse biological activities .
properties
IUPAC Name |
4-methoxy-3-methyl-N-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4S/c1-12-8-16(5-6-17(12)25-2)26(23,24)20-15-9-13-4-3-7-21-18(22)11-14(10-15)19(13)21/h5-6,8-10,20H,3-4,7,11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAIURTXAAXWBSL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC3=C4C(=C2)CC(=O)N4CCC3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-3-methyl-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide |
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